2,3,5,6-Tetramethylbenzyl alcohol
CAS No.: 78985-13-4
Cat. No.: VC2351494
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78985-13-4 |
|---|---|
| Molecular Formula | C11H16O |
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | (2,3,5,6-tetramethylphenyl)methanol |
| Standard InChI | InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3 |
| Standard InChI Key | QVMOEEBACLJUFD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1C)CO)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1C)CO)C)C |
Introduction
2,3,5,6-Tetramethylbenzyl alcohol is an organic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol. It is a substituted benzyl alcohol, featuring four methyl groups attached to the benzene ring, which significantly influences its chemical and physical properties. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agricultural chemistry.
Synthesis Methods
Several methods are employed for the synthesis of 2,3,5,6-tetramethylbenzyl alcohol:
-
Reduction of 2,3,5,6-Tetramethylbenzaldehyde: This involves using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
-
Grignard Reaction: This method involves forming a Grignard reagent from 2,3,5,6-tetramethylbenzyl chloride and magnesium, followed by reaction with formaldehyde and hydrolysis.
-
Catalytic Hydrogenation: Industrial production often uses the catalytic hydrogenation of 2,3,5,6-tetramethylbenzaldehyde with hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
4.1. Synthesis of Amides
This compound is used in the synthesis of amides through radical condensation reactions. Similar benzyl alcohols have been shown to yield amides with high efficiency, often above 75% yield, depending on the substituents present on the benzyl alcohol .
4.2. Herbicide Development
Research indicates that substituted benzyl alcohols, including potentially 2,3,5,6-tetramethylbenzyl alcohol, can inhibit weed growth effectively, suggesting applications in agricultural chemistry.
4.3. Polymerization Initiator
Its ability to participate in radical polymerization reactions makes it suitable as a polymerization initiator or modifier in material science.
Biological Activity
2,3,5,6-Tetramethylbenzyl alcohol exhibits potential biological activities, including antimicrobial properties and insecticidal effects. While specific data on this compound is limited, related benzyl alcohols have shown significant antimicrobial and insecticidal efficacy.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| Benzyl Alcohol | C₇H₈O | 108.14 | Simplest form without methyl substitutions |
| 2,4,6-Trimethylbenzyl Alcohol | C₁₀H₁₄O | 150.22 | Three methyl groups |
| 2,3,4,5-Tetramethylbenzyl Alcohol | C₁₁H₁₆O | 164.24 | Different methyl group positions |
| 2,3,5,6-Tetramethylbenzyl Alcohol | C₁₁H₁₆O | 164.24 | Specific substitution pattern influencing reactivity |
Safety and Handling
2,3,5,6-Tetramethylbenzyl alcohol is classified as a laboratory chemical and should not be used in food, drug, pesticide, or biocidal products. It is recommended to handle it with appropriate safety precautions, although it does not have specific hazard classifications under the 2012 OSHA Hazard Communication Standard .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume